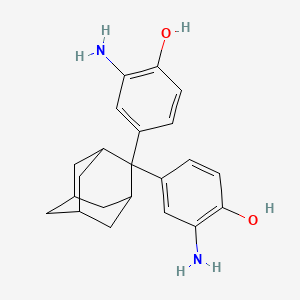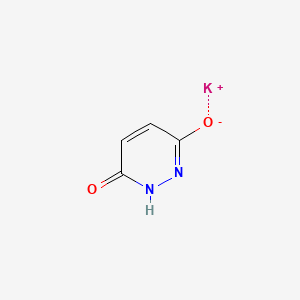
Maleic hydrazide, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleic hydrazide, potassium salt, is a plant growth regulator widely used in agriculture. It is known for its ability to inhibit cell division, which makes it effective in controlling the growth of unwanted plant parts such as suckers in tobacco plants . The compound is often used to prevent sprouting in stored crops like potatoes, onions, and garlic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Maleic hydrazide is synthesized from maleic anhydride and hydrazine . The reaction involves the formation of a stable, non-volatile, white crystalline powder. The potassium salt form is preferred due to its higher water solubility, which enhances its effectiveness in agricultural applications .
Industrial Production Methods
Industrial production of maleic hydrazide, potassium salt, typically involves the reaction of maleic anhydride with hydrazine under controlled conditions to form maleic hydrazide. This is then reacted with potassium hydroxide to form the potassium salt . The process ensures high purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Maleic hydrazide, potassium salt, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form products like fumaric acid and succinic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, particularly with basic compounds to form more soluble products.
Common Reagents and Conditions
Common reagents used in reactions with maleic hydrazide include potassium hydroxide, which is used to form the potassium salt, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from the reactions of maleic hydrazide include fumaric acid, succinic acid, and other derivatives depending on the reaction conditions .
Aplicaciones Científicas De Investigación
Maleic hydrazide, potassium salt, has a wide range of scientific research applications:
Mecanismo De Acción
Maleic hydrazide, potassium salt, exerts its effects by inhibiting cell division in plants. It is absorbed by the leaves and translocated to meristematic tissues where it interferes with the synthesis of nucleic acids, thereby preventing cell division . This leads to the suppression of unwanted growth such as suckers in tobacco plants and sprouting in stored crops .
Comparación Con Compuestos Similares
Maleic hydrazide, potassium salt, is unique in its high water solubility and effectiveness as a plant growth regulator. Similar compounds include:
Diethanolamine salt of maleic hydrazide: Used in similar applications but with different solubility properties.
Flumetralin: Another plant growth regulator used in combination with maleic hydrazide for enhanced effectiveness.
Butralin: Often used alongside maleic hydrazide for controlling sucker growth in tobacco.
This compound, stands out due to its high solubility and effectiveness in a wide range of agricultural applications .
Propiedades
Número CAS |
51542-52-0 |
|---|---|
Fórmula molecular |
C4H3KN2O2 |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
potassium;1H-pyridazin-2-ide-3,6-dione |
InChI |
InChI=1S/C4H4N2O2.K/c7-3-1-2-4(8)6-5-3;/h1-2H,(H2,5,6,7,8);/q;+1/p-1 |
Clave InChI |
XVTMKRCXKIHJQK-UHFFFAOYSA-M |
SMILES |
C1=CC(=NNC1=O)[O-].[K+] |
SMILES canónico |
C1=CC(=O)[N-]NC1=O.[K+] |
| 51542-52-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


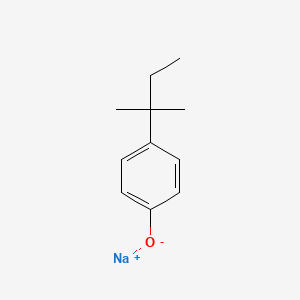
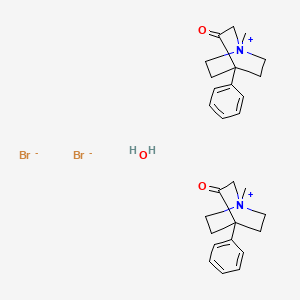
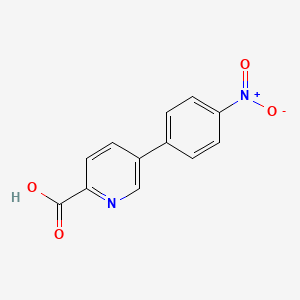
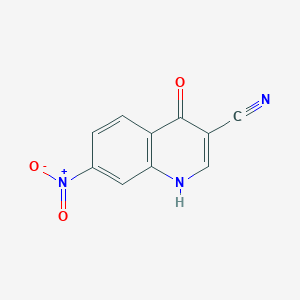
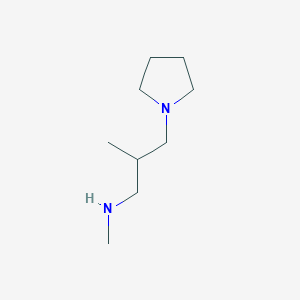
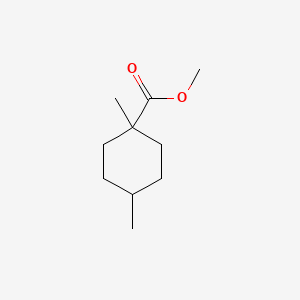
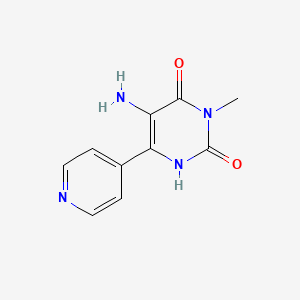
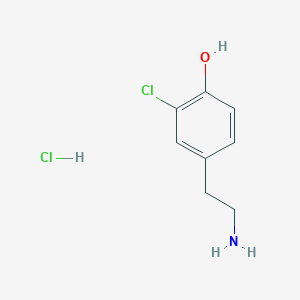

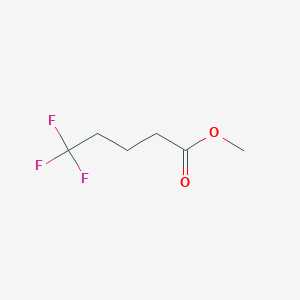
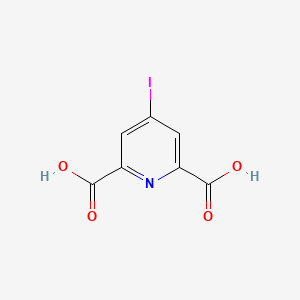
![[(E)-3-acetamidobut-2-en-2-yl] acetate](/img/structure/B1630003.png)
